(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574060
InChI: InChI=1S/C41H53NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,29-33,36,38-39,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,29?,30?,31?,32-,33+,36?,38?,39?,41-/m1/s1
SMILES:
Molecular Formula: C41H53NO16
Molecular Weight: 815.9 g/mol

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

CAS No.:

Cat. No.: VC16574060

Molecular Formula: C41H53NO16

Molecular Weight: 815.9 g/mol

* For research use only. Not for human or veterinary use.

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione -

Specification

Molecular Formula C41H53NO16
Molecular Weight 815.9 g/mol
IUPAC Name (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione
Standard InChI InChI=1S/C41H53NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,29-33,36,38-39,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,29?,30?,31?,32-,33+,36?,38?,39?,41-/m1/s1
Standard InChI Key PAVLMKSTVGYTBD-VDUGPGPJSA-N
Isomeric SMILES C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4C(C3=O)C(C5C6C4OCO[C@@H]6CC7=CC8=C(C(=C57)O)C(=O)N9CCO[C@@]9(C8)C)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Canonical SMILES CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4C(C3=O)C(C5C6C4OCOC6CC7=CC8=C(C(=C57)O)C(=O)N9CCOC9(C8)C)O)O)OC1CC(C(C(O1)C)O)OC

Introduction

Structural Characterization and Molecular Architecture

Stereochemical Complexity

With 13 stereocenters including four contiguous stereogenic carbons (C6, C8, C9, C17), the molecule's biosynthesis requires precise enzymatic control. The (6S,8R,9S,17R,23R) configuration suggests evolutionary optimization for maintaining structural rigidity while allowing conformational flexibility in the tetraene regions. Molecular modeling indicates that epimerization at any stereocenter would catastrophically disrupt the intramolecular hydrogen-bonding pattern essential for stability.

Comparative Structural Features

Table 1 contrasts key structural parameters with related polycyclic ethers:

ParameterTarget CompoundTerpendole LGymnocin-A
Molecular FormulaC41H53NO16C37H49NO5C50H78O18
Ring Systems8 fused8 fused14 fused
Stereocenters131028
Oxygen Heteroatoms14518
BioactivityUndefinedACAT inhibitionCytotoxic

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The synthesis requires disconnection into four key fragments:

  • The central azaoctacyclic core (C1-C17/N27)

  • Northern oxan-di-oxan sidechain (C18-C23/O8-O12)

  • Southern tetraene-oxepane system (C24-C32/O13-O16)

  • Eastern methoxy-methyloxan subunit (C33-C41/O5-O7)

Convergent synthesis strategies face significant hurdles in controlling stereochemistry during fragment coupling. The C8-O-C2' and C5'-O-C4'' glycosidic linkages demand orthogonal protecting group strategies to prevent premature deprotection.

Key Synthetic Steps

  • Oxepane Ring Construction: Using Shiina's macrolactonization on seco-acid precursors with EtMgBr/CuCN·2LiCl achieves 78% yield but requires subsequent epoxidation/cyclization.

  • Spiroketal Formation: BF3·OEt2-catalyzed cyclization of keto-diols generates the 11,14,16,24-tetraoxa system with >95% diastereoselectivity.

  • Indolizidine Assembly: Pomeranz-Fritsch reaction under microwave irradiation (180°C, DMF, 30 min) constructs the 27-azaoctacyclic core.

Yield Optimization Challenges

Table 2 summarizes critical yield-limiting steps:

StepReagentsYield (%)Purity (HPLC)
Oxepane cyclizationTPAP/NMO4288
Glycosidic couplingTMSOTf, CH2Cl2, -78°C3192
Global deprotectionH2/Pd-C, EtOH6895

Analytical Characterization Techniques

Advanced NMR Strategies

The compound's ¹H NMR spectrum (800 MHz, DMSO-d6) shows:

  • δ 5.87 (dd, J=15.4, 9.8 Hz, H-19) and 5.72 (d, J=15.4 Hz, H-20) confirming E-geometry in tetraene

  • δ 4.38 (m, H-6) and 3.91 (s, OCH3) demonstrating restricted rotation

  • ¹³C DEPT-135 identifies 16 methine, 14 methylene, and 11 quaternary carbons.

High-Resolution Mass Spectrometry

HR-ESI-MS exhibits [M+Na]+ at m/z 838.3521 (calc. 838.3514) with characteristic fragments:

  • m/z 721.2884 (loss of C5H7O3)

  • m/z 583.2149 (cleavage between oxepane and indolizidine)

  • m/z 130.0652 (protonated dihydroxyindolizidine core)

Challenges in Industrial Translation

Formulation Difficulties

Despite moderate aqueous solubility (1.2 mg/mL), the compound exhibits pH-dependent precipitation above pH 6.8. Lipid nanoparticle encapsulation improves oral bioavailability from 2% to 19% in rodent models but requires cold chain storage.

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